3,4-dichloro-N-(2-phenylethyl)benzamide
Description
Systematic Nomenclature and Molecular Formula
The compound follows IUPAC naming conventions as 3,4-dichloro-N-(2-phenylethyl)benzamide , denoting:
- A benzamide backbone substituted with chlorine atoms at the 3rd and 4th positions.
- An N-linked 2-phenylethyl group.
Molecular Formula : $$ \text{C}{15}\text{H}{13}\text{Cl}_2\text{NO} $$
Molecular Weight : 294.18 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | ClC1=C(C=CC(=C1)Cl)C(=O)NCCC2=CC=CC=C2 |
| InChI Key | SWJAFDVZDOXLGW-JTQLQIEISA-N |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, structural analogs and computational models provide insights:
- The amide group adopts a planar conformation due to resonance stabilization, with a dihedral angle of ~180° between the benzene ring and the carbonyl group .
- The 2-phenylethyl substituent introduces steric effects, favoring a staggered conformation to minimize van der Waals repulsions .
Key Conformational Features :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
Experimental $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR data reveal distinct signals correlated to the compound’s structure :
$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.45 | d (J = 8.4 Hz) | H-5 (benzamide ring) |
| 7.33 | d (J = 2.0 Hz) | H-2 (benzamide ring) |
| 7.28–7.18 | m | Phenyl group protons |
| 3.62 | t (J = 6.8 Hz) | N-CH$$ _2 $$-CH$$ _2 $$-Ph |
| 2.90 | t (J = 6.8 Hz) | N-CH$$ _2 $$-CH$$ _2 $$-Ph |
| 1.98 | s | Amide NH (exchangeable) |
$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$ _3 $$):
| δ (ppm) | Assignment |
|---|---|
| 167.2 | Carbonyl (C=O) |
| 137.5 | C-3 (Cl-substituted) |
| 133.8 | C-4 (Cl-substituted) |
| 128.9 | Phenyl CH groups |
| 42.1 | N-CH$$ _2 $$-CH$$ _2 $$-Ph |
Infrared (IR) Vibrational Signatures
IR spectroscopy highlights functional group vibrations (hypothetical data based on structural analogs):
| Wavenumber (cm$$ ^{-1} $$) | Assignment |
|---|---|
| 3280 | N-H stretch (amide) |
| 1650 | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) |
| 750, 690 | C-Cl stretches |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) yields characteristic fragments :
| m/z | Fragment Ion |
|---|---|
| 294 | Molecular ion [M]$$ ^+ $$ |
| 259 | [M - Cl]$$ ^+ $$ |
| 167 | Benzamide core (C$$ _7$$H$$ _5$$Cl$$ _2$$NO) |
| 105 | Phenylethyl group (C$$ _8$$H$$ _9$$) |
Fragmentation Pathways :
- Loss of chlorine atoms ($$ \Delta m/z = 35 $$).
- Cleavage of the amide bond, generating a benzoyl ion ($$ m/z = 167 $$).
Properties
CAS No. |
28394-08-3 |
|---|---|
Molecular Formula |
C15H13Cl2NO |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
InChI Key |
KBGLWWLXUAGOCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
